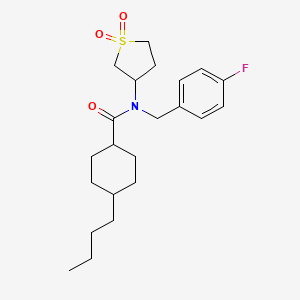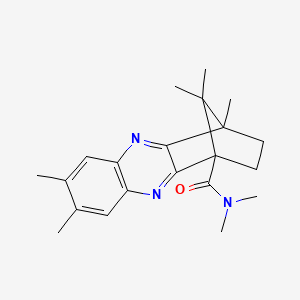
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazinone core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one typically involves the condensation of 4-chloro-2-phenylpyridazin-3(2h)-one with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Similar structure with a quinoline core instead of a pyridazinone core.
2-Benzylidene-5-(pyridin-3-ylmethylene)cyclopentanone: Similar benzylidenehydrazine moiety but with a cyclopentanone core.
Uniqueness
5-(2-Benzylidenehydrazinyl)-4-chloro-2-phenylpyridazin-3(2h)-one is unique due to its pyridazinone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H13ClN4O |
|---|---|
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
5-[(2E)-2-benzylidenehydrazinyl]-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13ClN4O/c18-16-15(21-19-11-13-7-3-1-4-8-13)12-20-22(17(16)23)14-9-5-2-6-10-14/h1-12,21H/b19-11+ |
InChI-Schlüssel |
FMXRXTKXBULNFT-YBFXNURJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152686.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12152688.png)
![5-(3-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12152692.png)
![(2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12152698.png)
![ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12152704.png)
![N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B12152712.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12152721.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12152734.png)


![2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152744.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12152754.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12152762.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12152763.png)
